

Comparative Technical Guide: Simvastatin vs. 3''-Hydroxy Simvastatin Acid Sodium Salt[1]

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Compound of Interest

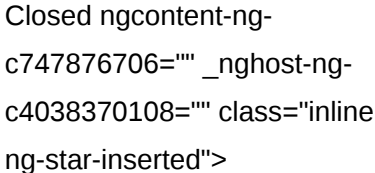
Compound Name: *3''-Hydroxy Simvastatin Acid Sodium Salt*
Cat. No.: *B13442007*

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Abstract This technical guide provides a rigorous comparison between Simvastatin (the parent lactone prodrug) and 3''-Hydroxy Simvastatin Acid Sodium Salt (a specific downstream oxidative metabolite and process impurity).[1] While Simvastatin is the established therapeutic agent for hypercholesterolemia, 3''-Hydroxy Simvastatin Acid Sodium Salt represents a critical analyte for metabolic profiling, stability testing, and impurity control.[1] This document details their structural divergence, metabolic interconnectivity via CYP3A4, pharmacological implications, and analytical differentiation using LC-MS/MS.[1]

Structural & Chemical Divergence[2]

The fundamental difference lies in two distinct chemical modifications: lactone ring hydrolysis and side-chain oxidation.

Feature	Simvastatin (Parent)	3"-Hydroxy Simvastatin Acid Sodium Salt
CAS Number	79902-63-9	1316302-95-0 (Sodium Salt)
Molecular Formula	C ₂₅ H ₃₈ O ₅	C ₂₅ H ₃₉ NaO ₇ (Salt form)
Core Structure	Closed  -lactone ring (Prodrug)	Open dihydroxyheptanoic acid chain (Active scaffold)
Side Chain	2,2-dimethylbutyrate ester	3-hydroxy-2,2-dimethylbutyrate ester
Polarity (LogP)	High (~4.2 ^[68]) – Lipophilic	Low – Hydrophilic (due to ionization & extra -OH)
Solubility	Soluble in organic solvents; poor in water	Soluble in water (buffer) and polar solvents
Role	Therapeutic API (HMG-CoA Reductase Inhibitor)	Metabolite / Reference Standard / Impurity

Structural Mechanism

- Ring Opening: Simvastatin contains a closed lactone ring. To become the "Acid" form, this ring is hydrolyzed (enzymatically or chemically), exposing a terminal carboxylate and a hydroxyl group.^[1]
- 3"-Hydroxylation: The "3'" notation refers to the carbon position on the 2,2-dimethylbutyrate side chain attached to the decalin ring. In the 3"-Hydroxy variant, a hydroxyl group (-OH) is added to the methylene carbon of this ester tail.^[1]

Metabolic Pathway & Biosynthesis

Understanding the relationship between these two molecules requires mapping the hepatic biotransformation pathway. Simvastatin is a substrate for both hydrolytic enzymes and

Cytochrome P450 oxidases.

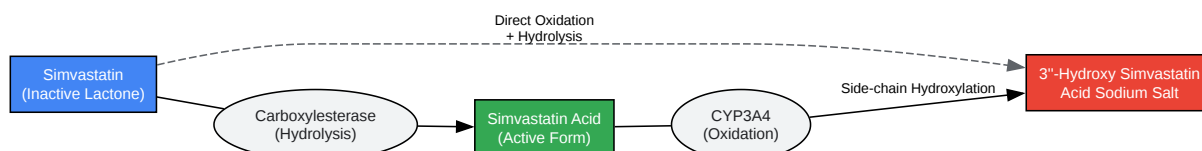
The Transformation Workflow

- Activation (Hydrolysis): Simvastatin (inactive lactone) is hydrolyzed by carboxylesterases (CES1) and paraoxonases in the liver/plasma to form Simvastatin Acid (the active HMG-CoA reductase inhibitor).[1][2][3]
- Oxidative Clearance (Metabolism): Simvastatin Acid is subsequently metabolized by CYP3A4/5.[1] A major metabolic route is the hydroxylation of the ester side chain, generating 3"-Hydroxy Simvastatin Acid.

Note: Direct oxidation of the lactone parent to 3"-Hydroxy Simvastatin (Lactone) also occurs, which can then be hydrolyzed to the Acid salt form.[1]

Visualization: Metabolic Interconnectivity

The following diagram illustrates the enzymatic conversion linking the parent drug to the specific 3"-hydroxy acid metabolite.



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Figure 1: Hepatic biotransformation pathway showing the conversion of Simvastatin to its active acid form and subsequent oxidation to the 3"-hydroxy metabolite.[1]

Pharmacological & Functional Implications[2][5]

Potency & Activity[2][4][5][6][7][8]

- Simvastatin: Inactive in vitro. Requires in vivo conversion.[4]

- Simvastatin Acid: Potent inhibitor of HMG-CoA reductase (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> nM).[5][6]
- 3"-Hydroxy Simvastatin Acid: Generally considered a clearance metabolite with significantly reduced or negligible inhibitory activity compared to Simvastatin Acid. The addition of the polar hydroxyl group on the hydrophobic side chain disrupts the binding affinity within the HMG-CoA reductase hydrophobic pocket.

Toxicology & Safety (MIST)

In drug development, 3"-Hydroxy Simvastatin Acid is monitored under Metabolites in Safety Testing (MIST) guidelines.[1]

- Impurity Profiling: It is a known degradation product in shelf-life studies (oxidative degradation).[1]
- Biomarker: Elevated levels can indicate CYP3A4 induction or altered metabolic clearance.

Analytical Methodology: LC-MS/MS Differentiation

Distinguishing these compounds requires precise chromatography due to their structural similarity.

Experimental Protocol: Separation & Detection

Objective: Quantify Simvastatin and 3"-Hydroxy Simvastatin Acid in plasma.

1. Sample Preparation:

- Reagent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]
- Method: Protein precipitation. Add 300 μ L ACN to 100 μ L plasma. Vortex 1 min. Centrifuge at 10,000 x g for 10 min.
- Critical Step: Maintain low temperature (4°C) to prevent interconversion (lactone ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

acid).

2. Chromatographic Conditions (HPLC/UPLC):

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 90% A (Load polar metabolites like 3"-Hydroxy Acid).[1]
 - 1-5 min: Ramp to 95% B (Elute lipophilic Simvastatin).[1]
- Elution Order: 3"-Hydroxy Simvastatin Acid (Polar, elutes early) [ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">](#)

Simvastatin Acid

Simvastatin (Non-polar, elutes late).

3. Mass Spectrometry (MRM Transitions):

- Simvastatin (Positive Mode):[ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">](#)

419.2

199.1

- Simvastatin Acid (Negative Mode):[ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">](#)

435.2

319.2

- 3"-Hydroxy Simvastatin Acid (Negative Mode):

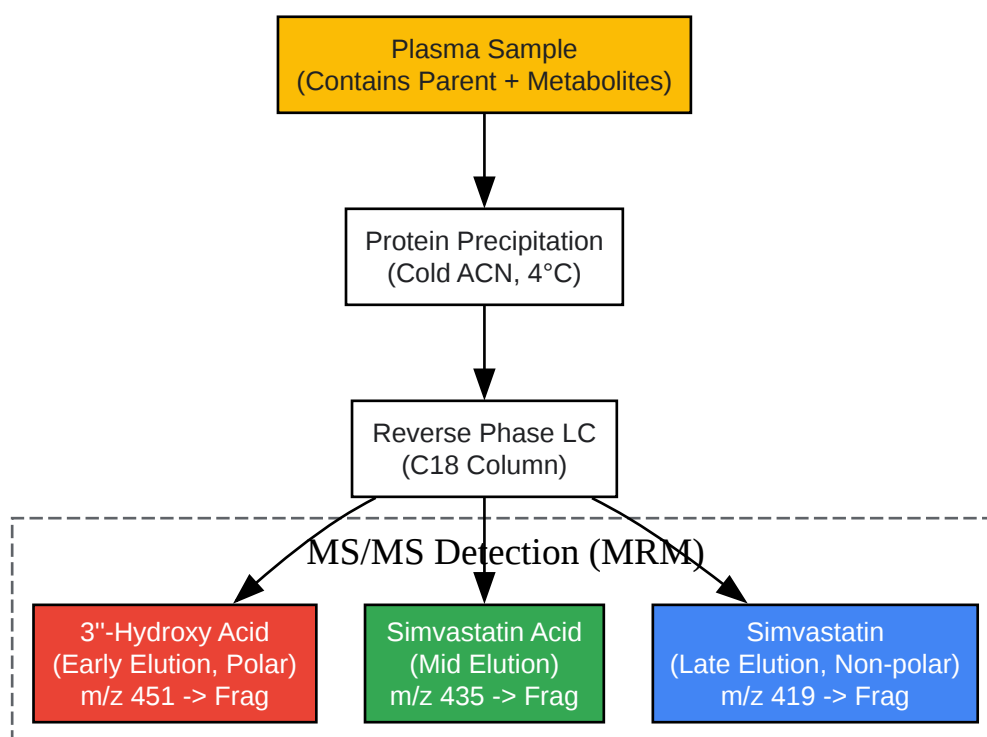
- Precursor: `ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">`

451.2 (Acid form mass + 16 Da for Oxygen)

- Note: The sodium salt (`ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">`

) dissociates in solution; detect the free acid anion.

Visualization: Analytical Workflow



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Figure 2: LC-MS/MS workflow for the simultaneous separation and detection of Simvastatin and its polar metabolites.

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